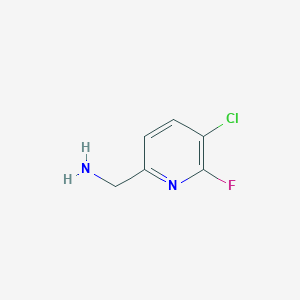

(5-Chloro-6-fluoropyridin-2-YL)methanamine

Description

The following table presents a summary of rational design principles for creating novel derivatives of (5-Chloro-6-fluoropyridin-2-YL)methanamine.

| Design Goal | Synthetic Strategy | Key Reagents/Conditions | Expected Outcome |

| Introduce diverse substituents at C6 | Nucleophilic Aromatic Substitution (SNAr) | Alcohols/phenols + base, amines, thiols + base | Selective formation of ethers, amines, or thioethers at C6. |

| Introduce aryl or alkyl groups at C5 | Transition-Metal-Catalyzed Cross-Coupling | Boronic acids (Suzuki), organostannanes (Stille) + Pd catalyst | Formation of C-C bonds at the C5 position. |

| Modify the basicity and hydrogen bonding properties | Acylation of the methanamine group | Acid chlorides, anhydrides | Formation of amides with altered electronic and physical properties. |

| Increase steric bulk at the C2 position | Reductive Amination of the methanamine group | Aldehydes/ketones + reducing agent | Formation of secondary or tertiary amines with larger substituents. |

By applying these design principles, a diverse library of derivatives based on the this compound scaffold can be systematically generated for various chemical and pharmaceutical applications.

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClFN2 |

|---|---|

Molecular Weight |

160.58 g/mol |

IUPAC Name |

(5-chloro-6-fluoropyridin-2-yl)methanamine |

InChI |

InChI=1S/C6H6ClFN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H,3,9H2 |

InChI Key |

QBPSPGMGCNKVBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1CN)F)Cl |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization of 5 Chloro 6 Fluoropyridin 2 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment.

High-Resolution ¹H NMR for Proton Environments

The ¹H NMR spectrum of (5-Chloro-6-fluoropyridin-2-YL)methanamine is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the methanamine group. The pyridine ring contains two aromatic protons, H-3 and H-4, which are coupled to each other. The methanamine group has a methylene (B1212753) bridge (-CH₂-) and an amino group (-NH₂).

Aromatic Protons (H-3 and H-4): These two protons form an AX spin system. H-4 is expected to appear as a doublet of doublets due to coupling with both H-3 (³JHH) and the fluorine atom at position 6 (⁴JF-H). The H-3 proton will appear as a doublet due to coupling with H-4.

Methylene Protons (-CH₂-): These protons are expected to appear as a singlet, typically in the range of 3.8-4.0 ppm.

Amine Protons (-NH₂): These protons usually appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature. This signal disappears upon D₂O exchange.

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.50 | d | ³JH3-H4 ≈ 8.0 Hz |

| H-4 | ~7.85 | dd | ³JH4-H3 ≈ 8.0 Hz, ⁴JF6-H4 ≈ 3.0 Hz |

| -CH₂- | ~3.90 | s | - |

| -NH₂ | ~1.70 | br s | - |

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected: five for the pyridine ring and one for the methylene group. The chemical shifts are significantly influenced by the electronegative substituents (Cl and F) and the nitrogen atom in the ring. The fluorine atom will also cause splitting of the carbon signals due to C-F coupling.

Table 2: Expected ¹³C NMR Chemical Shifts and C-F Coupling Constants

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

|---|---|---|

| C-2 | ~160.0 | ²JCF ≈ 15 Hz |

| C-3 | ~122.0 | ⁴JCF ≈ 4 Hz |

| C-4 | ~141.0 | ³JCF ≈ 5 Hz |

| C-5 | ~125.0 | ²JCF ≈ 20 Hz |

| C-6 | ~158.0 | ¹JCF ≈ 240 Hz |

| -CH₂- | ~45.0 | ³JCF ≈ 2 Hz |

¹⁹F NMR for Fluorine Atom Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to a pyridine ring. This signal is expected to be a doublet of doublets due to coupling with the adjacent protons, primarily H-4.

Table 3: Expected ¹⁹F NMR Data

| Atom | Expected Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity |

|---|---|---|

| F-6 | -60 to -75 | d |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals of H-3 and H-4 would be expected, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Expected correlations are H-3 with C-3, H-4 with C-4, and the methylene protons with the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying connectivity involving quaternary carbons and confirming the placement of substituents. Key expected correlations include:

Methylene protons to C-2 and C-3.

H-3 to C-2, C-4, and C-5.

H-4 to C-2, C-5, and C-6.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 2950-2850 | C-H stretch | Methylene (-CH₂-) |

| 1620-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1580-1450 | C=C and C=N ring stretching | Pyridine Ring |

| 1250-1000 | C-F stretch | Aryl-Fluoride |

| 800-600 | C-Cl stretch | Aryl-Chloride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation patterns.

For this compound (Molecular Formula: C₆H₆ClFN₂), the expected monoisotopic mass is approximately 160.02 Da.

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 160. A characteristic isotopic pattern for chlorine will be observed, with a second peak at m/z 162 (M+2) with roughly one-third the intensity of the M⁺ peak.

Major Fragmentation Pathways:

Benzylic Cleavage: The most common fragmentation would be the loss of the -NH₂ group, leading to a fragment at m/z 144.

Loss of the entire side chain: Cleavage of the bond between the ring and the methylene group would result in a fragment corresponding to the substituted pyridine ring.

Table 5: Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Ion | Notes |

|---|---|---|

| 160/162 | [M]⁺ | Molecular ion with 3:1 isotopic ratio for ³⁵Cl/³⁷Cl. |

| 144/146 | [M - NH₂]⁺ | Loss of the amino group. |

| 129/131 | [C₅H₂ClFN]⁺ | Fragment corresponding to the pyridine ring after side-chain cleavage. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy and precision. For this compound, with a chemical formula of C₆H₆ClFN₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

This precise mass measurement allows for the confident determination of the compound's elemental formula, distinguishing it from other molecules with the same nominal mass.

Table 1: Theoretical Isotopic Mass for this compound

| Isotope | Atomic Mass (Da) |

| ¹²C₆ | 72.000000 |

| ¹H₆ | 6.047825 |

| ³⁵Cl₁ | 34.968853 |

| ¹⁹F₁ | 18.998403 |

| ¹⁴N₂ | 28.006148 |

| Total Exact Mass | 160.021229 |

Note: This table presents the calculated theoretical exact mass based on the most abundant isotopes. The actual HRMS spectrum would show a characteristic isotopic pattern due to the presence of the ³⁷Cl isotope.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Upon ionization, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to fragmentation at the weakest bonds. Potential fragmentation pathways could include:

Loss of the aminomethyl group (-CH₂NH₂): This would result in a characteristic neutral loss and the formation of a substituted pyridine fragment.

Cleavage of the C-C bond between the pyridine ring and the methanamine group: This would generate a pyridinylmethyl cation.

Ring fragmentation: At higher collision energies, the pyridine ring itself could fragment, providing further structural information.

The resulting product ions would be analyzed to piece together the structure of the original molecule.

X-ray Crystallography for Solid-State Structure Determination

To date, the crystal structure of this compound has not been reported in the crystallographic literature. However, if a suitable single crystal could be grown, X-ray diffraction analysis would yield a detailed structural model. For instance, a study on a related chloro-acetamide derivative, 2-Chloro-N-(2,4-dinitrophenyl) acetamide, revealed detailed information about its crystal packing and intermolecular interactions, such as hydrogen bonding. researchgate.net Similar insights could be gained for this compound, providing valuable data on its solid-state conformation and intermolecular interactions, which are crucial for understanding its physical properties.

Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Vibrational spectroscopy, including Raman spectroscopy, provides insights into the vibrational modes of a molecule, which are characteristic of its structure and bonding. aps.org While a specific Raman spectrum for this compound is not available, the expected vibrational modes can be inferred from studies on pyridine and its substituted derivatives. cdnsciencepub.comcdnsciencepub.comnih.gov

The Raman spectrum of this compound would be expected to exhibit characteristic bands corresponding to:

Pyridine ring vibrations: These include ring stretching and breathing modes, which are typically observed in the 1000-1600 cm⁻¹ region. researchgate.net

C-H vibrations: Aromatic and aliphatic C-H stretching and bending modes.

C-Cl and C-F vibrations: The presence of chloro and fluoro substituents will give rise to characteristic stretching vibrations.

N-H and C-N vibrations: The aminomethyl group will have distinct stretching and bending modes.

By comparing the experimental Raman spectrum to those of known pyridine derivatives, a detailed assignment of the vibrational modes of this compound could be achieved, further confirming its structure.

Table 2: Typical Raman Active Vibrational Modes for Pyridine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Ring Breathing | ~990 - 1030 |

| Ring Stretching | ~1570 - 1610 |

| C-H Stretching (aromatic) | ~3050 - 3100 |

| C-H Bending (in-plane) | ~1030 - 1220 |

| C-H Bending (out-of-plane) | ~700 - 900 |

Note: The exact positions of these bands for this compound would be influenced by the electronic effects of the chloro, fluoro, and methanamine substituents.

Theoretical and Computational Chemistry Studies of 5 Chloro 6 Fluoropyridin 2 Yl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For (5-Chloro-6-fluoropyridin-2-YL)methanamine, DFT calculations, often utilizing functionals like B3LYP with various basis sets, can provide a detailed picture of its molecular architecture. uniba.skmostwiedzy.pl

Geometry optimization calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations help in identifying the most stable conformation of the molecule. For pyridine (B92270) and its halo-substituted derivatives, DFT has been employed to determine such geometric parameters. bohrium.com

Electronic properties are also a key output of DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In studies of pyridine derivatives, DFT has been used to calculate these frontier molecular orbitals to understand their electronic behavior. ijcce.ac.ir

Table 1: Illustrative Optimized Geometry Parameters for a Substituted Pyridine Derivative (Example Data)

| Parameter | Value |

| C2-N1 Bond Length (Å) | 1.34 |

| C5-Cl Bond Length (Å) | 1.74 |

| C6-F Bond Length (Å) | 1.35 |

| C2-C(methanamine) Bond Length (Å) | 1.51 |

| C6-N1-C2 Bond Angle (°) | 117.0 |

| N1-C2-C(methanamine) Bond Angle (°) | 116.5 |

| Cl-C5-C4 Bond Angle (°) | 119.8 |

| F-C6-N1 Bond Angle (°) | 118.9 |

Table 2: Illustrative Electronic Properties of a Substituted Pyridine Derivative (Example Data)

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.23 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, including solvents or biological macromolecules. ufl.eduucl.ac.uk

By simulating the motion of the atoms in the molecule, researchers can explore the potential energy surface and identify different stable and metastable conformations. This is particularly important for the methanamine side chain, which can rotate and adopt various orientations relative to the pyridine ring. The simulations can reveal the preferred conformations and the energy barriers between them.

Furthermore, MD simulations can be used to study intermolecular interactions. By placing the molecule in a simulation box with solvent molecules, for instance, one can observe the formation of hydrogen bonds and other non-covalent interactions. This is crucial for understanding the molecule's solubility and how it might bind to a receptor site in a biological system. acs.org Studies on similar pyridine derivatives have utilized MD simulations to investigate their interactions and binding stability. chemrevlett.com

Reaction Pathway and Transition State Analysis using Computational Methods

Computational chemistry provides powerful tools for elucidating reaction mechanisms. For the synthesis or transformation of this compound, computational methods can be used to map out the entire reaction pathway. researchgate.net This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them.

Methods like DFT can be used to calculate the energies of all species along the reaction coordinate. The transition state is a high-energy structure that represents the energy barrier that must be overcome for the reaction to proceed. Locating the transition state and calculating its energy allows for the determination of the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, in the synthesis of substituted pyridines, various reaction pathways have been proposed and investigated computationally. organic-chemistry.orgorganic-chemistry.org These studies help in understanding the factors that control the regioselectivity and stereoselectivity of the reactions.

Prediction of Spectroscopic Properties from First Principles

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be invaluable for their characterization. For this compound, it is possible to calculate its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis spectra, which provides information about the electronic transitions in the molecule. ijcce.ac.ir Calculations of vibrational frequencies can simulate the IR spectrum, helping to identify characteristic functional groups. The prediction of NMR chemical shifts is also possible and can aid in the structural elucidation of the molecule and its derivatives. ijcce.ac.ir

Table 3: Illustrative Predicted Spectroscopic Data for a Substituted Pyridine Derivative (Example Data)

| Spectroscopy | Peak/Shift | Assignment |

| ¹H NMR | δ 7.8 (d) | H on pyridine ring |

| δ 7.2 (d) | H on pyridine ring | |

| δ 4.0 (s) | CH₂ of methanamine | |

| δ 1.5 (s) | NH₂ of methanamine | |

| ¹³C NMR | δ 160.2 | C-F |

| δ 152.5 | C-Cl | |

| δ 148.7 | C-CH₂NH₂ | |

| δ 45.1 | CH₂ of methanamine | |

| IR | 3350 cm⁻¹ | N-H stretch |

| 1580 cm⁻¹ | C=N stretch | |

| 1250 cm⁻¹ | C-F stretch | |

| 780 cm⁻¹ | C-Cl stretch |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. oup.com While developing a QSRR model specifically for this compound would require a dataset of related compounds with known reactivity data, the principles of QSRR can be discussed in the context of this molecule.

In a QSRR study, various molecular descriptors are calculated for a set of molecules. These descriptors can be electronic (like HOMO/LUMO energies), steric (like molecular volume), or topological. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that relates these descriptors to a specific measure of reactivity. chemrevlett.comchemrevlett.com

For pyridine derivatives, QSRR models have been developed to predict properties like their retention in chromatography or their biological activity. oup.comnih.gov Such models can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. A hypothetical QSRR model for a series of substituted pyridylmethanamines might use descriptors such as the Hammett constants of the substituents, the calculated dipole moment, and the surface area of the molecule to predict a particular reaction rate.

Application of 5 Chloro 6 Fluoropyridin 2 Yl Methanamine As a Key Organic Building Block

Role in the Synthesis of Diverse Pyridine (B92270) Derivatives

(5-Chloro-6-fluoropyridin-2-YL)methanamine is a valuable starting material for creating a variety of substituted pyridine compounds. The primary amine group offers a reactive site for numerous chemical transformations, including acylation, alkylation, and condensation reactions. These reactions allow for the introduction of diverse functional groups and the extension of the carbon skeleton, leading to a wide array of pyridine derivatives.

The presence of both chlorine and fluorine atoms on the pyridine ring influences its reactivity. The fluorine atom, being highly electronegative, enhances the susceptibility of the adjacent carbon atom to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the selective replacement of the fluorine or chlorine atom with other nucleophiles, such as amines, alcohols, and thiols, thereby generating polysubstituted pyridine derivatives. nih.gov The relative reactivity of the halogens can often be controlled by carefully selecting the reaction conditions. Generally, the fluorine atom is more readily displaced than the chlorine atom in SNAr reactions on heteroaromatic rings. nih.gov

For example, the aminomethyl group can be acylated to form amides, which can then undergo further modifications. researchgate.net This versatility is crucial for building libraries of compounds with varied substituents, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry.

| Precursor | Reaction Type | Resulting Derivative Class | Potential Application |

|---|---|---|---|

| 2-Fluoropyridines | Nucleophilic Aromatic Substitution (SNAr) | 2-Alkoxy/Amino/Thio-pyridines | Pharmaceuticals, Materials Science nih.gov |

| N-vinyl/aryl amides | Amide activation and annulation | Substituted Quinolines and Pyridines | Pharmaceuticals, Functional Materials organic-chemistry.orgorganic-chemistry.org |

| 5-Chloro-2-amino pyridine | Acylation | N-(5-chloropyridin-2-yl) amides | Medicinal Chemistry researchgate.net |

Precursor for Advanced Heterocyclic Scaffolds in Organic Synthesis

The structure of this compound is conducive to the construction of more complex, fused heterocyclic systems. The aminomethyl group and the reactive halogen substituents on the pyridine ring can participate in intramolecular cyclization reactions to form bicyclic and polycyclic scaffolds.

For instance, the amine can act as a nucleophile to displace one of the adjacent halogens, or it can be transformed into another functional group that subsequently participates in a ring-forming reaction. This strategy is employed to synthesize various fused heterocycles such as imidazopyridines, pyrrolopyridines, and other nitrogen-containing ring systems. These advanced scaffolds are prevalent in many biologically active molecules and natural products. The synthesis of such complex structures from relatively simple starting materials like this compound is a key strategy in modern organic synthesis. nih.govresearchgate.net

Development of Chemical Probes and Research Tools

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in complex biological systems. The fluorinated pyridine motif present in this compound is particularly valuable for this application. The fluorine atom can serve as a reporter group in ¹⁹F-NMR spectroscopy, a powerful technique for studying ligand-protein interactions. mdpi.com

By incorporating this building block into larger molecules, researchers can develop chemical probes to investigate the binding modes and dynamics of interactions with proteins. The distinct NMR signal of the fluorine atom provides a sensitive handle to detect binding events and conformational changes in the target protein. This information is invaluable for validating drug targets and understanding the molecular basis of disease. mdpi.com

Utility in Fragment-Based Drug Discovery (FBBD) and Lead Optimization (from a chemical synthesis perspective)

Fragment-based drug discovery (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govmdpi.com These initial hits are then optimized and grown into more potent lead compounds. This compound and its derivatives are well-suited for FBDD for several reasons.

From a chemical synthesis perspective, its relatively small size and multiple points for modification make it an ideal starting point. The aminomethyl group provides a vector for fragment growth, allowing chemists to systematically add other chemical groups to explore the binding pocket of a target protein. The halogenated pyridine core can be modified to fine-tune physicochemical properties such as solubility, metabolic stability, and cell permeability, which are critical aspects of lead optimization. nih.gov The inclusion of fluorine is often beneficial for improving these properties. nih.gov

| FBBD Stage | Utility of the Compound | Key Structural Features |

|---|---|---|

| Fragment Library Design | Serves as a core scaffold for diverse fragments. | Halogenated pyridine ring, aminomethyl group. rsc.org |

| Hit-to-Lead Optimization | Allows for systematic structural modifications to improve potency and properties. | Reactive amine for fragment growing; halogens for property tuning. nih.gov |

| SAR Studies | Facilitates the synthesis of analogues to understand structure-activity relationships. | Multiple points for chemical diversification. |

Applications in Agrochemical Research and Development (as a synthetic component)

Pyridine-containing compounds constitute a significant class of modern agrochemicals, including herbicides, insecticides, and fungicides. agropages.com The specific substitution pattern of this compound makes it an attractive intermediate for the synthesis of new agrochemical candidates.

The biological activity of many agrochemicals is derived from the unique electronic and steric properties of the pyridine ring, often enhanced by halogen substitution. semanticscholar.org The chloro and fluoro substituents on this building block can increase the efficacy and metabolic stability of the final product. The aminomethyl group serves as a handle to link the pyridine core to other pharmacophores, a common strategy in the design of new active ingredients for crop protection. The development of novel pesticides often relies on the availability of versatile building blocks like this compound to create libraries of compounds for high-throughput screening. agropages.com

Mechanistic Studies of Compound Stability and Environmental Fate

Hydrolytic Stability and Chemical Degradation Pathways

Hydrolysis is a chemical process in which a molecule of water reacts with a substance, sometimes causing it to break down. The hydrolytic stability of a compound is influenced by factors such as pH, temperature, and the presence of catalysts. For a molecule like (5-Chloro-6-fluoropyridin-2-YL)methanamine, several potential sites for hydrolysis exist, primarily the carbon-halogen bonds and the aminomethyl group.

The pyridine (B92270) ring, being electron-deficient, can activate the attached chlorine and fluorine atoms towards nucleophilic substitution by water, although this is generally a slow process under typical environmental conditions. The C-Cl bond is typically more susceptible to hydrolysis than the C-F bond due to its lower bond strength. The rate of hydrolysis of halogenated pyridines can be influenced by the pH of the surrounding medium.

Potential Hydrolytic Degradation Products:

A potential, albeit likely slow, hydrolytic degradation pathway could involve the substitution of the chlorine atom by a hydroxyl group, leading to the formation of (5-Hydroxy-6-fluoropyridin-2-YL)methanamine. Further hydrolysis of the fluorine atom is less likely but could potentially occur under more forceful conditions.

Data on Hydrolytic Stability

Specific experimental data on the hydrolytic half-life of this compound is not available. To provide context, the following table presents hypothetical data based on general knowledge of related compounds.

| pH | Temperature (°C) | Half-life (t½) | Primary Degradation Product |

| 4 | 25 | > 1 year (estimated) | (5-Hydroxy-6-fluoropyridin-2-YL)methanamine |

| 7 | 25 | > 1 year (estimated) | (5-Hydroxy-6-fluoropyridin-2-YL)methanamine |

| 9 | 25 | > 1 year (estimated) | (5-Hydroxy-6-fluoropyridin-2-YL)methanamine |

Photochemical Degradation Studies and Mechanisms

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light, particularly sunlight. This is a significant environmental fate process for many organic compounds. nih.govacs.orgmdpi.com For aromatic compounds like substituted pyridines, direct photolysis can occur when the molecule absorbs light energy, leading to an excited state that can then undergo various reactions, including bond cleavage.

The presence of halogen atoms on the pyridine ring can influence the rate and mechanism of photochemical degradation. The carbon-chlorine bond, in particular, can be susceptible to photolytic cleavage, generating a pyridyl radical. This radical can then react with other molecules, such as oxygen or water, to form a variety of degradation products. Fluorinated aromatic compounds can also undergo photolysis, though the pathways can be complex. nih.govacs.org

Indirect photolysis can also occur, where other substances in the environment, known as photosensitizers (e.g., dissolved organic matter), absorb light and transfer the energy to the target compound, leading to its degradation.

Potential Photochemical Degradation Products:

Photochemical degradation of this compound could potentially lead to the reductive dehalogenation of the chlorine atom, forming (6-Fluoro-pyridin-2-YL)methanamine. Other potential products could arise from reactions with hydroxyl radicals present in the environment, leading to the formation of hydroxylated derivatives. Ring cleavage is also a possibility under prolonged or high-energy irradiation. Studies on 2-chloropyridine have shown that photodegradation can lead to the formation of various intermediate products, including those that are more toxic than the parent compound. nih.gov

Data on Photochemical Degradation

Specific experimental data on the quantum yield and photolytic half-life of this compound are not available. The following table provides a hypothetical representation of potential photochemical degradation data.

| Parameter | Value | Conditions |

| Quantum Yield (Φ) | Not available | Simulated sunlight |

| Photolytic Half-life (t½) | Not available | Aqueous solution, pH 7 |

| Major Photodegradation Products | (6-Fluoro-pyridin-2-YL)methanamine (hypothesized), Hydroxylated derivatives (hypothesized) |

Enzymatic and Microbial Biotransformation Pathways

The biodegradation of pyridine and its derivatives by microorganisms is a well-documented environmental process. tandfonline.comnih.gov Various strains of bacteria and fungi have been shown to utilize pyridine compounds as a source of carbon, nitrogen, and energy. tandfonline.comnih.govresearchgate.netasm.orgnih.gov The rate and extent of biodegradation are highly dependent on the specific substituents on the pyridine ring. nih.gov Halogenated pyridines are generally more resistant to microbial degradation than simple pyridines. nih.gov

The initial steps in the microbial degradation of pyridine derivatives often involve hydroxylation of the pyridine ring, catalyzed by monooxygenase or dioxygenase enzymes. tandfonline.comnih.gov This hydroxylation makes the ring more susceptible to subsequent cleavage. Following ring cleavage, the resulting aliphatic intermediates are further metabolized through central metabolic pathways. nih.govasm.orgnih.gov

The aminomethyl group could also be a site for enzymatic transformation, potentially undergoing oxidation to a carboxylic acid or deamination. The presence of both chlorine and fluorine atoms may present a challenge for microbial degradation, as halogenated compounds can sometimes be toxic to microorganisms or require specific enzymatic machinery for their breakdown.

Potential Biotransformation Pathways:

A likely initial step in the biotransformation of this compound would be the hydroxylation of the pyridine ring. This could be followed by ring cleavage. Alternatively, dehalogenation could occur, either reductively or oxidatively. The aminomethyl side chain could also be oxidized to form (5-Chloro-6-fluoropyridin-2-yl)carboxylic acid.

Data on Biotransformation

There is no specific data from studies on the microbial degradation of this compound. The table below is a hypothetical representation of potential biotransformation pathways and the types of microorganisms that might be involved, based on studies of other substituted pyridines.

| Microbial Species (Hypothetical) | Degradation Pathway | Key Enzymes (Hypothetical) | Metabolites (Hypothetical) |

| Arthrobacter sp. | Hydroxylation and ring cleavage | Pyridine monooxygenase | Hydroxylated intermediates, Aliphatic acids |

| Pseudomonas sp. | Dehalogenation | Dehalogenase | (6-Fluoro-pyridin-2-YL)methanamine |

| Rhodococcus sp. | Side-chain oxidation | Amine oxidase | (5-Chloro-6-fluoropyridin-2-yl)carboxylic acid |

Structure Reactivity Relationship Srr Studies of 5 Chloro 6 Fluoropyridin 2 Yl Methanamine and Its Analogs

Influence of Halogen Substituents on Chemical Reactivity and Regioselectivity

The position of the halogen substituents is a critical determinant of reactivity and regioselectivity. In (5-Chloro-6-fluoropyridin-2-YL)methanamine, the halogens are situated at positions C5 and C6. The fluorine atom at C6, adjacent to the ring nitrogen, is particularly activated towards nucleophilic displacement. This is due to the strong electron-withdrawing nature of both the fluorine atom and the adjacent nitrogen, which stabilizes the intermediate Meisenheimer complex formed during an SNAr reaction. researchgate.net The chlorine atom at C5 is generally less reactive towards nucleophilic attack compared to the fluorine at C6. This difference in reactivity allows for selective functionalization at the C6 position under controlled reaction conditions.

The nature of the halogen itself also plays a role. Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. While chlorine is also an effective leaving group, the C-F bond is more polarized than the C-Cl bond, often leading to preferential substitution at the fluorinated position in polyhalogenated pyridines. rsc.org The relative reactivity of halogens in SNAr reactions on pyridine (B92270) rings generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions.

The following table summarizes the electronic effects of the halogen substituents on the pyridine ring of this compound.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density |

| Fluorine | C6 | Strong | Weak | Strong Deactivation |

| Chlorine | C5 | Strong | Weak | Strong Deactivation |

Effect of the Methanamine Group on Pyridine Ring Transformations

The primary role of the methanamine group in directing pyridine ring transformations is twofold. Firstly, its basic nitrogen atom can be protonated in acidic media, forming a positively charged ammonium (B1175870) group. This protonation significantly alters the electronic landscape of the molecule, further deactivating the ring towards electrophilic attack. Secondly, the amino group can act as a nucleophile itself or as a directing group in various reactions. For instance, it can participate in intramolecular cyclization reactions or be acylated to introduce new functional groups.

In the context of nucleophilic aromatic substitution on the pyridine ring, the methanamine group at C2 exerts a modest electronic influence on the reactivity at C5 and C6. Its electron-donating nature can slightly decrease the electrophilicity of the ring carbons, potentially slowing down the rate of SNAr reactions compared to a pyridine ring with only halogen substituents. However, its more significant role is often steric, potentially hindering the approach of bulky nucleophiles to the adjacent C6 position.

| Reaction Type | Influence of Methanamine Group | Rationale |

| Electrophilic Aromatic Substitution | Strong Deactivation (in acidic media) | Protonation of the amino group creates a positively charged, strongly deactivating group. |

| Nucleophilic Aromatic Substitution | Moderate Deactivation / Steric Hindrance | The +I effect slightly reduces the electrophilicity of the ring. Steric bulk may hinder attack at the C6 position. |

| Reactions involving the Amino Group | Reactive Site | The primary amine can undergo acylation, alkylation, and other standard amine reactions. |

Rational Design Principles for Novel Derivatives with Tailored Chemical Properties

The understanding of the structure-reactivity relationships of this compound provides a solid foundation for the rational design of novel derivatives with specific, tailored chemical properties. The key to this design process lies in the selective modification of the different reactive sites within the molecule: the C6-fluoro position, the C5-chloro position, and the C2-methanamine group.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For (5-Chloro-6-fluoropyridin-2-YL)methanamine, future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable alternatives. This includes the exploration of catalytic systems that minimize waste and energy consumption.

Key areas of development are expected to include:

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions. This approach can reduce the need for protecting groups and minimize the formation of byproducts.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents an opportunity for the development of novel bond-forming reactions under mild conditions. This could enable more direct and efficient synthetic pathways to this compound and its derivatives.

Mechanochemistry: This solvent-free or low-solvent technique, where mechanical energy is used to drive chemical reactions, offers a greener alternative to traditional solution-phase synthesis. Its application could significantly reduce the environmental impact of the production process.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste |

| Photoredox Catalysis | Novel bond formations, mild conditions, energy efficiency |

| Mechanochemistry | Solvent-free or low-solvent, reduced environmental impact |

Exploration of New Chemical Transformations and Reactivity Patterns

Understanding the inherent reactivity of this compound is crucial for its application in the synthesis of more complex molecules. Future research is anticipated to delve deeper into its chemical behavior, uncovering new transformations and reactivity patterns.

Prospective areas of investigation include:

Late-Stage Functionalization: Developing methods for the selective modification of the this compound core at a late stage in a synthetic sequence is highly desirable. This would allow for the rapid generation of diverse molecular libraries for screening purposes.

Novel Coupling Chemistries: The exploration of new cross-coupling reactions involving the carbon-chlorine and carbon-fluorine bonds could unlock novel synthetic disconnections and provide access to previously inaccessible derivatives.

Asymmetric Synthesis: For applications in pharmaceuticals, the development of stereoselective reactions to introduce chiral centers into derivatives of this compound will be of significant importance.

Integration with Flow Chemistry and Automation in Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. The integration of flow chemistry and automation is poised to revolutionize the synthesis of this compound.

Key benefits of this integration include:

Enhanced Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

Automated Optimization: The combination of flow chemistry with automated systems enables high-throughput screening of reaction conditions, accelerating the optimization process. nih.gov This can significantly reduce the time required to develop robust and efficient synthetic protocols.

Advanced Characterization Techniques for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is essential for understanding reaction mechanisms, optimizing conditions, and ensuring process safety. The application of advanced characterization techniques will provide unprecedented insights into the synthesis of this compound.

Emerging techniques for real-time monitoring include:

Process Analytical Technology (PAT): The use of in-line and on-line analytical tools, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can provide continuous data on reaction progress and product quality.

Flow NMR Spectroscopy: This powerful technique allows for the non-invasive, real-time monitoring of reactions in a flow system, providing detailed information about reaction kinetics and intermediates. rsc.org

Mass Spectrometry: Real-time mass spectrometry techniques can be used to track the formation of products and byproducts, offering valuable mechanistic insights.

| Characterization Technique | Application in this compound Synthesis |

| Process Analytical Technology (PAT) | Continuous monitoring of reaction progress and product quality |

| Flow NMR Spectroscopy | Real-time kinetic and mechanistic studies in flow systems rsc.org |

| Real-Time Mass Spectrometry | Tracking of product and byproduct formation for mechanistic insights |

The continued exploration of these future perspectives and emerging research avenues will undoubtedly lead to more efficient, sustainable, and innovative ways to synthesize and utilize this compound, further solidifying its importance in various scientific disciplines.

Q & A

Basic: What are the common synthetic routes for (5-chloro-6-fluoropyridin-2-yl)methanamine, and how can reaction conditions be optimized?

Synthesis typically involves halogenation and amination steps. For structurally similar pyridinyl methanamines, methods include:

- Halogenation : Starting with a pyridine derivative, such as 3-chloropyridine, followed by selective fluorination at the 6-position using agents like Selectfluor® under controlled temperatures (40–60°C) .

- Amination : Introduction of the methanamine group via nucleophilic substitution or reductive amination. For example, reacting a chlorinated intermediate with ammonia or a protected amine in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .

- Optimization : Key parameters include temperature control (to minimize side reactions), catalyst selection (e.g., Pd for cross-coupling), and solvent purity. Yields improve with excess amine reagents and inert atmospheres .

Basic: Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the pyridine ring. For example, fluorine-induced deshielding in ¹H NMR distinguishes Cl/F positions .

- HPLC-MS : Validates purity and molecular weight. Reverse-phase HPLC with C18 columns and ESI-MS are standard .

- Elemental Analysis : Verifies C, H, N, Cl, and F content, critical for confirming stoichiometry .

- X-ray Crystallography : Resolves crystal structure and stereochemistry, though this requires high-purity crystals .

Basic: What physicochemical properties (e.g., solubility, stability) are relevant for handling this compound?

- Solubility : Pyridinyl methanamines are generally soluble in polar solvents (DMF, DMSO) but poorly soluble in water. Solubility can be enhanced via hydrochloride salt formation .

- Stability : Sensitive to light and humidity. Store under nitrogen at –20°C. Stability in aqueous solutions is pH-dependent; neutral buffers (pH 6–8) are optimal .

- Thermal Stability : Decomposition occurs above 200°C, as shown by TGA data for analogs .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

SAR strategies include:

- Halogen Substitution : Fluorine at the 6-position increases electronegativity, enhancing binding to hydrophobic enzyme pockets. Chlorine at the 5-position improves metabolic stability .

- Amino Group Modifications : Methyl or ethyl substitutions on the methanamine group alter pharmacokinetics. For example, bulkier groups reduce renal clearance but may decrease solubility .

- Pyridine Ring Functionalization : Adding electron-withdrawing groups (e.g., nitro) or extending conjugation (e.g., aryl substituents) can modulate receptor affinity .

Example : Replacing fluorine with trifluoromethyl in analogs increased IC₅₀ values by 3-fold in kinase inhibition assays .

Advanced: What experimental approaches resolve contradictions in reported biological activity data?

- Dose-Response Curves : Reproduce assays across multiple concentrations to identify non-linear effects. For instance, conflicting cytotoxicity data may arise from threshold-dependent apoptosis .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity. If a reported target (e.g., kinase X) shows no activity in KO cells, off-target effects are likely .

- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers. Contradictions in IC₅₀ values often stem from assay conditions (e.g., ATP concentration in kinase assays) .

Advanced: How can molecular docking and dynamics simulations predict binding modes with biological targets?

- Docking Workflow :

- Protein Preparation : Retrieve target structures (e.g., PDE4B, PDB ID: 1XMY) and remove water/ligands.

- Ligand Optimization : Generate 3D conformers of the compound using software like OpenBabel .

- Grid Generation : Focus on active sites (e.g., catalytic domains) with AutoDock Vina.

- Scoring : Rank poses by binding energy; validate with MM/GBSA free-energy calculations.

- Dynamics Simulations : Run 100 ns MD simulations (AMBER/CHARMM) to assess stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

Advanced: What strategies mitigate interference from degradation products in analytical assays?

- Chromatographic Separation : Use UPLC with BEH C18 columns (1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water) to resolve degradation peaks .

- Stability-Indicating Methods : Forced degradation (heat, acid/base, oxidation) identifies labile sites. For example, the amine group oxidizes to nitro under H₂O₂, detectable by MS/MS .

- Mass Spectrometry : HRMS (Q-TOF) with isotopic pattern matching distinguishes parent compounds from impurities .

Advanced: How do solvent and catalyst choices influence regioselectivity in derivatization reactions?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SNAr reactions at electron-deficient pyridine positions. For example, DMF increases fluorination regioselectivity at the 6-position .

- Catalysts : Pd(PPh₃)₄ promotes Suzuki couplings at the 2-position, while CuI/1,10-phenanthroline enhances Ullmann-type aminations .

- Case Study : Using DMF/K₂CO₃, amination of 5-chloro-6-fluoropyridine-2-carbonitrile achieved 85% yield at 80°C, while THF/K₂CO₃ gave only 52% .

Advanced: What in vitro models are suitable for evaluating the compound’s neuropharmacological potential?

- Cell-Based Assays :

- SH-SY5Y Neurons : Measure neuroprotection against Aβ toxicity via MTT assays. EC₅₀ values <10 µM suggest therapeutic potential .

- Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., GABAₐ receptors) .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s method. IC₅₀ <1 µM indicates strong activity .

Advanced: How do structural analogs compare in terms of metabolic stability and CYP450 interactions?

- Microsomal Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS. Half-life (t₁/₂) >60 min indicates favorable stability .

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA). IC₅₀ >10 µM suggests low inhibition risk.

- Example : A methyl-substituted analog showed 3-fold higher t₁/₂ (72 min vs. 24 min for parent) and reduced CYP3A4 inhibition (IC₅₀ = 15 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.